Water Solubility for CNS Dosing
DR2313 exhibits excellent water solubility, a critical property for in vivo neuroprotection studies where the use of organic co-solvents (e.g., DMSO) can independently affect the blood-brain barrier and neuronal function [1]. In contrast, many PARP inhibitors are poorly water-soluble, limiting their utility. For example, PARP Inhibitor XIV has a reported aqueous solubility of only ~9 µM . The high water solubility of DR2313 is a key, quantifiable advantage over such comparators, enabling more physiologically relevant dosing regimens.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Excellent water solubility (exact quantitative solubility value not reported in primary paper, but explicitly characterized as 'excellent profiles in water solubility') |
| Comparator Or Baseline | PARP Inhibitor XIV: ~9 µM aqueous solubility |
| Quantified Difference | Not numerically specified; DR2313 is characterized as having 'excellent' solubility while the comparator is poorly soluble (~9 µM), a qualitative but critical distinction. |
| Conditions | Aqueous buffer vs. compound solubility reported in vendor technical datasheets and primary literature. |
Why This Matters
High water solubility directly translates to greater flexibility in in vivo dosing and eliminates the confounding effects of organic solvents, ensuring that observed neuroprotection is attributable to PARP inhibition and not an artifact of the vehicle.
- [1] Nakajima, H., et al. (2005). Journal of Pharmacology and Experimental Therapeutics, 312(2), 472-481. View Source
